
Wnk-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WNK-IN-3 is a novel allosteric WNK kinase inhibitor.
Q & A
Basic Research Questions
Q. What experimental design principles should guide initial investigations into Wnk-IN-3's mechanism of action?
- Begin with in vitro kinase inhibition assays to validate this compound’s specificity for WNK-family kinases. Use positive and negative controls (e.g., known inhibitors of related kinases) to rule off-target effects. Dose-response curves should be generated to calculate IC50 values, with triplicate measurements to ensure reproducibility. Include ATP concentration as a variable to assess competitive binding dynamics .
- Follow with cell-based assays (e.g., Western blotting or immunofluorescence) to confirm target engagement in relevant physiological contexts, such as ion transport pathways .
Q. How can researchers select appropriate model systems for studying this compound's biological effects?
- Prioritize cell lines or primary cultures with well-characterized WNK kinase expression profiles (e.g., renal epithelial cells for hypertension-related studies). Use CRISPR/Cas9 knockout models to establish causality between this compound and observed phenotypes. Validate model relevance by cross-referencing transcriptomic databases (e.g., GEO or TCGA) .
Q. What are the critical parameters for validating this compound's chemical identity and purity in preclinical studies?
- Employ orthogonal analytical methods: NMR for structural confirmation, HPLC-MS for purity assessment (>95%), and elemental analysis for stoichiometric validation. For novel derivatives, include X-ray crystallography or cryo-EM data if available. Document batch-to-batch variability and storage conditions (e.g., desiccation, temperature) to ensure consistency .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound's efficacy across different experimental systems?
- Conduct a meta-analysis of published dose ranges, assay conditions, and cell/tissue types. Use statistical tools (e.g., Bland-Altman plots or hierarchical modeling) to identify confounding variables such as pH, temperature, or co-administered compounds. Replicate key studies under standardized conditions, adhering to FAIR data principles for transparency .
- Explore interspecies differences in WNK isoform expression or post-translational modifications using proteomic profiling .
Q. What strategies optimize this compound's pharmacokinetic profiling in in vivo studies?
- Use LC-MS/MS to quantify plasma and tissue concentrations over time, incorporating physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability. Monitor metabolites via high-resolution mass spectrometry to identify potential toxic intermediates .
Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound's binding affinity?
- Re-evaluate molecular docking parameters (e.g., force fields, solvation models) using crystal structures of WNK kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Consider allosteric modulation or protein flexibility in simulations .
Q. What methodologies resolve off-target effects observed in high-throughput screens with this compound?
- Apply chemoproteomic approaches (e.g., affinity-based pull-down assays with activity-based probes) to identify unintended targets. Cross-reference with kinome-wide selectivity panels (e.g., DiscoverX KinomeScan) and integrate structural bioinformatics to redesign lead compounds for enhanced specificity .
Q. Methodological Frameworks
Q. How should dose-response experiments be structured to balance statistical power and ethical constraints in animal studies?
- Use adaptive design principles: Start with a pilot cohort (n=3–5) to estimate effect size and variance, then apply power analysis (α=0.05, β=0.2) to determine the final sample size. Include staggered dosing and humane endpoints to minimize suffering .
Q. What bioinformatics pipelines are recommended for integrating multi-omics data in this compound research?
- Combine transcriptomic (RNA-seq), proteomic (TMT or SWATH-MS), and phosphoproteomic datasets using tools like IPA or MetaboAnalyst. Apply pathway enrichment analysis (e.g., GSEA) to prioritize signaling networks affected by this compound. Use R/Bioconductor packages for reproducibility .
Q. Data Integrity and Reproducibility
Q. How can researchers ensure raw data from this compound experiments meets journal standards for reproducibility?
- Adhere to the ARRIVE guidelines for in vivo studies or MIAME standards for omics data. Provide raw datasets (e.g., .raw MS files, uncropped gel images) in supplementary materials. Use electronic lab notebooks with version control (e.g., LabArchives) to track protocol modifications .
Q. What steps mitigate bias in interpreting this compound's therapeutic potential?
- Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Employ blinded data acquisition/analysis where feasible. Disclose funding sources and conflicts of interest in compliance with ICMJE criteria .
Propiedades
Número CAS |
853298-47-2 |
---|---|
Fórmula molecular |
C27H32F3N7O2 |
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
1-[4-[2-(methylamino)pyrimidin-4-yl]oxyphenyl]-3-[4-[(4-propan-2-ylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C27H32F3N7O2/c1-18(2)37-14-12-36(13-15-37)17-19-4-5-21(16-23(19)27(28,29)30)34-26(38)33-20-6-8-22(9-7-20)39-24-10-11-32-25(31-3)35-24/h4-11,16,18H,12-15,17H2,1-3H3,(H,31,32,35)(H2,33,34,38) |
Clave InChI |
TZKBNGYRAFKRJC-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)NC)C(F)(F)F |
SMILES canónico |
CC(C)N1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)NC)C(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
WNK-IN-3; WNK IN 3; WNKIN3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.